molecular formula C25H30ClNO4S2 B4297664 N-[1-(ADAMANTAN-1-YL)PROPYL]-3-(4-CHLOROBENZENESULFONYL)BENZENE-1-SULFONAMIDE

N-[1-(ADAMANTAN-1-YL)PROPYL]-3-(4-CHLOROBENZENESULFONYL)BENZENE-1-SULFONAMIDE

Cat. No.: B4297664
M. Wt: 508.1 g/mol
InChI Key: MPIKLPFQTIYSTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(ADAMANTAN-1-YL)PROPYL]-3-(4-CHLOROBENZENESULFONYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a unique adamantane structure. Adamantane derivatives are known for their stability and rigidity, making them valuable in various scientific and industrial applications. The compound also contains a sulfonamide group, which is commonly found in many pharmaceuticals due to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(ADAMANTAN-1-YL)PROPYL]-3-(4-CHLOROBENZENESULFONYL)BENZENE-1-SULFONAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[1-(ADAMANTAN-1-YL)PROPYL]-3-(4-CHLOROBENZENESULFONYL)BENZENE-1-SULFONAMIDE undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Aluminum chloride as a catalyst in a Friedel-Crafts reaction.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various substituents on the benzene ring.

Mechanism of Action

The mechanism of action of N-[1-(ADAMANTAN-1-YL)PROPYL]-3-(4-CHLOROBENZENESULFONYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(ADAMANTAN-1-YL)PROPYL]-3-(4-CHLOROBENZENESULFONYL)BENZENE-1-SULFONAMIDE is unique due to its combination of the adamantane structure and the sulfonamide group, which imparts both stability and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[1-(1-adamantyl)propyl]-3-(4-chlorophenyl)sulfonylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30ClNO4S2/c1-2-24(25-14-17-10-18(15-25)12-19(11-17)16-25)27-33(30,31)23-5-3-4-22(13-23)32(28,29)21-8-6-20(26)7-9-21/h3-9,13,17-19,24,27H,2,10-12,14-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIKLPFQTIYSTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CC=CC(=C4)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(ADAMANTAN-1-YL)PROPYL]-3-(4-CHLOROBENZENESULFONYL)BENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-[1-(ADAMANTAN-1-YL)PROPYL]-3-(4-CHLOROBENZENESULFONYL)BENZENE-1-SULFONAMIDE
Reactant of Route 3
N-[1-(ADAMANTAN-1-YL)PROPYL]-3-(4-CHLOROBENZENESULFONYL)BENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-[1-(ADAMANTAN-1-YL)PROPYL]-3-(4-CHLOROBENZENESULFONYL)BENZENE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N-[1-(ADAMANTAN-1-YL)PROPYL]-3-(4-CHLOROBENZENESULFONYL)BENZENE-1-SULFONAMIDE
Reactant of Route 6
N-[1-(ADAMANTAN-1-YL)PROPYL]-3-(4-CHLOROBENZENESULFONYL)BENZENE-1-SULFONAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.